4-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE

Description

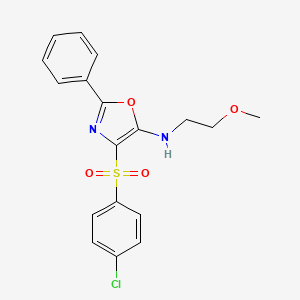

4-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by:

- Core structure: A 1,3-oxazole ring substituted at the 2-position with a phenyl group and at the 4-position with a 4-chlorobenzenesulfonyl moiety.

- Side chain: An N-(2-methoxyethyl)amine group at the 5-position.

This compound belongs to a class of sulfonamide-containing heterocycles, often explored for their bioactivity in medicinal chemistry. Synthesis routes for analogous 1,3-oxazole derivatives typically involve N-acylation of amino acids followed by cyclization (e.g., via POCl₃ or H₂SO₄ catalysis) .

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-24-12-11-20-17-18(21-16(25-17)13-5-3-2-4-6-13)26(22,23)15-9-7-14(19)8-10-15/h2-10,20H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJHRFLZWSBMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethylamine and an appropriate alkylating agent.

Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thioethers.

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-5-[3-(2-Pyridinyl)Phenyl]-1,3-Oxazol-2-Amine (DB07334)

- Core structure : 1,3-oxazole with a pyridinylphenyl substituent at the 5-position and ethylsulfonyl group at the 2-position.

- Sulfonyl group: Ethylsulfonyl (vs. 4-chlorobenzenesulfonyl) may reduce steric hindrance but decrease electrophilicity.

2-(4-Chlorobenzenesulfonyl)-N-(3-Methoxypropyl)-4-(4-Methylbenzenesulfonyl)-1,3-Thiazol-5-Amine

- Core structure : 1,3-thiazole ring with dual sulfonyl substituents (4-chlorobenzenesulfonyl and 4-methylbenzenesulfonyl).

- Key differences: Heterocycle: Thiazole (vs. Dual sulfonyl groups: May enhance solubility but increase molecular weight (452.95 g/mol) compared to the target compound .

2-(2-[(4-Methylbenzyl)Sulfanyl]Phenyl)-5-Phenyl-1,3,4-Oxadiazole

- Core structure : 1,3,4-oxadiazole with a sulfanyl-linked 4-methylbenzyl group.

- Key differences: Heterocycle: Oxadiazole’s higher aromaticity and planar structure could improve membrane permeability. Substituent flexibility: Sulfanyl group (vs.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels routes for 4-benzyl-1,3-oxazoles, utilizing acyl chloride intermediates and cyclodehydration .

- Biological Potential: While direct data is absent, structurally related compounds (e.g., HDAC inhibitors with methoxyethyl groups ) suggest possible applications in enzyme inhibition.

- Structure-Activity Relationships (SAR) :

Biological Activity

4-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H20ClN5O9S2

- Molecular Weight : 598.0 g/mol

- IUPAC Name : 2-[[4-[(4-chlorophenyl)sulfonylcarbamoylamino]phenyl]sulfonyl]-[(4-nitrophenyl)methyl]amino]-N-hydroxyacetamide

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially influencing various cellular pathways. It is suggested that the sulfonamide group may enhance its binding affinity to target proteins involved in disease processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For example, a related compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may possess similar anticancer activity.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives can exhibit antimicrobial properties. The presence of the chlorobenzenesulfonyl moiety may enhance the compound's efficacy against bacterial strains by inhibiting dihydropteroate synthase, an essential enzyme in the folate synthesis pathway.

Case Studies and Research Findings

-

Study on Cancer Cell Lines :

- A study evaluated the effects of similar oxazole derivatives on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability and increased apoptosis markers after treatment with these compounds.

- Findings : The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

-

Antimicrobial Efficacy :

- Another research focused on the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli.

- Results : The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent antimicrobial activity.

-

Pharmacokinetics and Toxicology :

- A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of related compounds.

- Outcome : These compounds showed favorable pharmacokinetic properties with low toxicity profiles in preliminary animal studies.

Data Table: Summary of Biological Activities

| Activity Type | Assessed Compounds | Key Findings |

|---|---|---|

| Anticancer | Similar oxazole derivatives | Induced apoptosis in MCF-7 cells |

| Antimicrobial | Sulfonamide derivatives | Effective against S. aureus and E. coli |

| Pharmacokinetics | Related sulfonamide compounds | Favorable ADME profile with low toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.